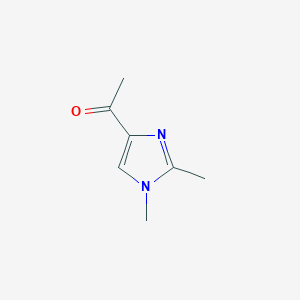
2-(Carboxymethylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxymethylamino)propanoic acid, also known as CMP, is a synthetic amino acid that has gained attention in scientific research due to its unique properties. CMP is a zwitterionic compound, meaning it has both a positive and negative charge on separate parts of the molecule. This allows CMP to interact with a variety of biomolecules in a unique way, making it a valuable tool in biochemical and physiological research.
Mechanism Of Action
2-(Carboxymethylamino)propanoic acid's mechanism of action is not fully understood, but it is believed to interact with biomolecules through electrostatic interactions. The zwitterionic nature of 2-(Carboxymethylamino)propanoic acid allows it to interact with both positively and negatively charged molecules, making it a versatile tool in biochemical research.
Biochemical And Physiological Effects
2-(Carboxymethylamino)propanoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(Carboxymethylamino)propanoic acid can inhibit the activity of certain enzymes, while in vivo studies have shown that 2-(Carboxymethylamino)propanoic acid can modulate immune system function. 2-(Carboxymethylamino)propanoic acid has also been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(Carboxymethylamino)propanoic acid in lab experiments is its versatility. 2-(Carboxymethylamino)propanoic acid can interact with a variety of biomolecules, allowing researchers to study complex biological processes. However, one limitation of using 2-(Carboxymethylamino)propanoic acid is its relatively high cost compared to other amino acids.
Future Directions
There are a variety of future directions for 2-(Carboxymethylamino)propanoic acid research. One potential area of study is the development of 2-(Carboxymethylamino)propanoic acid-based therapeutics for oxidative stress-related diseases. Another potential area of study is the use of 2-(Carboxymethylamino)propanoic acid in drug discovery, as its unique properties may allow for the development of more effective drugs. Additionally, further research is needed to fully understand 2-(Carboxymethylamino)propanoic acid's mechanism of action and its potential applications in biochemical and physiological research.
Synthesis Methods
2-(Carboxymethylamino)propanoic acid can be synthesized through a multistep process starting with the reaction of glycine with chloroacetic acid. The resulting product is then reacted with ethylenediamine to form 2-(Carboxymethylamino)propanoic acid. This synthesis method is relatively simple and can be scaled up for larger quantities of 2-(Carboxymethylamino)propanoic acid.
Scientific Research Applications
2-(Carboxymethylamino)propanoic acid has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme kinetics, and drug discovery. 2-(Carboxymethylamino)propanoic acid's unique zwitterionic properties allow it to interact with a variety of biomolecules, making it a valuable tool in understanding complex biological processes.
properties
IUPAC Name |
2-(carboxymethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUPSBLFPTWJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethylamino)propanoic acid | |
CAS RN |
106327-05-3 |
Source


|
| Record name | Strombine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106327053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STROMBINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9469FA47F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)











![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)